Bismuth tribromophenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Environmental Remediation: Research suggests Bismuth ferrite nanoparticles can degrade phenolic compounds in water through a process called solar-Fenton catalysis []. 2,4,6-Tribromophenol itself is a brominated phenol. While there are no studies directly investigating Bismuth tribromophenate, its potential as a degradation catalyst or co-catalyst for similar applications warrants investigation.

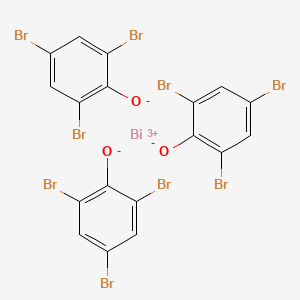

Bismuth tribromophenate is an inorganic compound with the chemical formula C₁₈H₆BiBr₉O₃. It is characterized by its complex structure, which includes bismuth, bromine, and phenolic components. This compound is primarily known for its use in medical applications, particularly in wound dressings like Xeroform, where it serves antimicrobial purposes.

The compound is noted for its reactivity in forming oligomeric complexes when interacting with halides, particularly bromides, resulting in various bromobismuthate species such as [BiBr₆]³⁻ and [Bi₂Br₁₀]⁴⁻ .

Bismuth tribromophenate exhibits notable antimicrobial activity. Studies indicate that it can inhibit a range of pathogens, making it effective in treating wounds and preventing infections. Its effectiveness is often compared to other bismuth compounds, such as bismuth subsalicylate, which also demonstrates antimicrobial properties .

The synthesis of bismuth tribromophenate can be achieved through several methods:

- Direct Reaction: Combining bismuth oxide with hydrobromic acid:

- Oxidation: Direct oxidation of bismuth in the presence of bromine:

- Phenolic Reaction: Reaction involving phenolic compounds under controlled conditions to form the tribromophenate structure .

Bismuth tribromophenate is primarily used in medical settings, especially in wound care products like Xeroform dressings. Its antimicrobial properties help in preventing infections in burns and surgical wounds. Additionally, it finds applications in pharmaceuticals due to its ability to stabilize formulations and enhance therapeutic efficacy .

Bismuth tribromophenate shares similarities with several other bismuth-containing compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Bismuth subsalicylate | C₁₄H₁₄BiO₆ | Antimicrobial; used for gastrointestinal issues |

| Bismuth oxychloride | BiOCl | Antiseptic; used in dermatological applications |

| Bismuth triiodide | BiI₃ | Antimicrobial; used in similar medical applications |

| Bismuth nitrate | Bi(NO₃)₃ | Used as a reagent; exhibits antibacterial properties |

Uniqueness: Bismuth tribromophenate is unique due to its specific brominated phenolic structure, which enhances its antimicrobial activity compared to other bismuth compounds that may not possess the same level of efficacy against certain pathogens .

Bismuth tribromophenate synthesis at laboratory scale employs several established methodologies, each with distinct advantages and operational requirements. The fundamental approach involves the coordination of bismuth ions with 2,4,6-tribromophenol ligands under controlled conditions [2].

Primary Synthesis Route

The most widely documented laboratory preparation method involves reacting bismuth nitrate with 2,4,6-tribromophenol in an acidic medium . This synthetic route proceeds through the following general reaction:

Bi(NO₃)₃ + 3(2,4,6-tribromophenol) → Bi[2,4,6-tribromophenolate]₃ + 3HNO₃

The reaction typically requires dissolution of bismuth nitrate in a suitable solvent such as nitric acid, followed by controlled addition of 2,4,6-tribromophenol . The mixture undergoes heating to facilitate coordination complex formation, with temperatures ranging from room temperature to elevated conditions depending on desired reaction kinetics [2].

Alternative Precipitation Method

Historical synthesis protocols described by Kollo involved preparing bismuth tribromophenate from sodium tribromophenolate and bismuth nitrate through precipitation reactions [2]. This method requires precise temperature control, typically conducted at 60-80°C, with careful monitoring of stoichiometric ratios to ensure complete conversion and optimal product yield.

Direct Nitric Acid Synthesis

Laboratory investigations have demonstrated successful synthesis through direct reaction in nitric acid solutions, where bismuth salts react with tribromophenol under controlled pH conditions . This method offers advantages in terms of reaction control and purification, as the acidic environment promotes complete dissolution of reactants and facilitates subsequent precipitation of the desired product.

Simplified Hand-Mixing Protocol

For specialized applications, particularly in medical device preparation, alternative synthesis methods have been developed [3]. These involve hand-mixing of 3% bismuth tribromophenate powder with petroleum jelly, achieving adequate homogenization through vigorous mechanical mixing for 3-10 minutes [3]. While this approach does not constitute true chemical synthesis, it demonstrates practical preparation methods for immediate application.

Industrial Production Processes and Scaling Challenges

Industrial manufacturing of bismuth tribromophenate faces significant technical and economic challenges that substantially impact commercial viability and production efficiency.

Scale-Up Complexities

The transition from laboratory to industrial scale introduces fundamental heat and mass transfer limitations [4]. Large-scale reactors experience non-uniform temperature distribution, leading to localized reaction zones with varying conversion rates [4]. These thermal gradients result in heterogeneous product formation and reduced overall reaction efficiency compared to controlled laboratory conditions.

Industrial reactors require sophisticated temperature control systems to maintain uniform heating across large reaction masses [4]. The exothermic nature of the coordination reaction necessitates precise thermal management to prevent uncontrolled temperature excursions that could lead to product decomposition or formation of undesired by-products.

pH Management Challenges

Maintaining consistent acidic conditions across large-volume reaction systems presents significant operational difficulties . Industrial processes require continuous pH monitoring and adjustment systems to ensure optimal reaction conditions throughout the entire reaction mass. Variations in local pH can dramatically affect product quality and yield, necessitating sophisticated process control equipment.

Raw Material Considerations

Commercial production faces constraints related to raw material availability and cost [5]. High-quality 2,4,6-tribromophenol represents a significant portion of manufacturing costs, while bismuth nitrate pricing fluctuates based on global bismuth metal markets [5]. These economic factors directly impact the commercial viability of large-scale bismuth tribromophenate production.

Environmental and Regulatory Compliance

Industrial synthesis generates nitrogen oxide emissions from nitric acid-based processes, requiring environmental control systems and regulatory compliance measures [6]. Waste stream management becomes particularly challenging at commercial scales, necessitating investment in emission control technology and waste treatment facilities.

Purification Techniques and Yield Optimization

Effective purification of bismuth tribromophenate requires specialized techniques adapted to the compound's unique physical and chemical properties.

Recrystallization Methods

Recrystallization represents the primary purification technique for bismuth tribromophenate, typically employing alcohol-water solvent mixtures [2]. The compound exhibits limited solubility in most common organic solvents, necessitating careful solvent selection to achieve effective purification [2]. Multiple recrystallization cycles are often required to achieve pharmaceutical-grade purity levels exceeding 95%.

The recrystallization process typically achieves yield recovery rates of 75-85%, with final product purity reaching >95% when properly executed [2]. However, the technique requires significant time investment and may involve multiple processing steps to eliminate all impurities.

Precipitation Washing Protocols

Precipitation washing using distilled water provides moderate to high purification efficiency, achieving yield recovery rates of 80-90% [2]. This technique exploits the differential solubility of bismuth tribromophenate and potential impurities, allowing selective removal of contaminants through controlled washing procedures.

The method proves particularly effective for removing unreacted starting materials and soluble by-products, though care must be taken to minimize product loss during washing cycles [2]. Temperature control during washing operations helps optimize the balance between impurity removal and product retention.

Thermal Purification Approaches

Thermal treatment methods offer high purification efficiency without requiring organic solvents [2]. These techniques achieve yield recovery rates of 85-95% while attaining product purity levels >90%. However, thermal purification must be carefully controlled to prevent decomposition of the bismuth coordination complex at elevated temperatures.

The stability of bismuth tribromophenate below 120°C provides a practical operating window for thermal purification processes [2]. This temperature limitation requires precise control systems to maintain optimal purification conditions without compromising product integrity.

Advanced Filtration Techniques

Modern filtration methods employ various washing media to achieve purification efficiency with yield recovery rates of 90-95% [2]. These techniques prove particularly valuable for removing particulate impurities and achieving consistent product quality across production batches.

Multi-stage filtration systems can achieve moderate purity levels (80-90%) while maintaining high throughput, making them suitable for industrial applications where rapid processing is prioritized over maximum purity [2].

Green Chemistry Approaches in Bismuth Coordination Chemistry

The development of environmentally sustainable synthesis methods for bismuth tribromophenate aligns with contemporary green chemistry principles and environmental stewardship requirements.

Solvent-Free Synthesis Development

Research into solvent-free synthesis methodologies aims to eliminate organic solvent waste streams entirely [7] [8]. These approaches focus on solid-state reactions and mechanochemical synthesis techniques that reduce environmental impact while maintaining product quality. Current investigations explore reaction conditions that promote coordination complex formation without requiring traditional organic solvents.

Bismuth compounds demonstrate particular suitability for green chemistry applications due to their inherent low toxicity and environmental compatibility [7]. Unlike traditional heavy metal catalysts, bismuth-based systems present reduced environmental hazards and simplified waste management requirements.

Catalyst Recycling Systems

Implementation of bismuth catalyst recycling protocols addresses both environmental and economic considerations [7]. These systems focus on developing separation techniques that allow recovery and reuse of bismuth-containing materials, reducing overall heavy metal consumption and waste generation.

Current recycling approaches investigate both physical and chemical separation methods suitable for industrial implementation [7]. However, practical catalyst separation remains challenging due to the formation of stable coordination complexes and the need for specialized recovery equipment.

Reduced Temperature Processing

Energy-efficient synthesis protocols emphasize reduced temperature processing to minimize energy consumption [7] [8]. These approaches explore reaction conditions that promote product formation at lower temperatures, reducing both energy costs and potential thermal decomposition pathways.

Microwave-assisted synthesis represents a promising energy-efficient alternative, offering rapid and uniform heating that can reduce overall reaction times [9]. However, this technology remains primarily at laboratory scale and requires specialized equipment for industrial implementation.

Aqueous Phase Reaction Systems

Aqueous phase synthesis methods utilize water as the primary reaction medium, eliminating organic solvent requirements and simplifying waste treatment [7] [10]. These approaches focus on optimizing pH control and ionic strength conditions to promote efficient coordination complex formation in aqueous environments.

Water-based synthesis offers significant environmental advantages, including reduced fire hazards, simplified waste treatment, and lower overall environmental impact [10]. However, pH control in aqueous systems requires sophisticated monitoring and adjustment systems to maintain optimal reaction conditions.

Alternative Bismuth Source Utilization

Sustainable synthesis approaches investigate the use of recycled bismuth sources and alternative bismuth compounds with reduced environmental impact [11]. These efforts focus on developing supply chains that utilize bismuth recovered from electronic waste and other secondary sources.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 55 of 56 companies (only ~ 1.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website